1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is likely that it interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
It is likely that its interaction with its targets leads to changes in cellular processes, potentially influencing cell growth, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Furthermore, individual factors such as age, sex, health status, and genetic makeup can also influence its efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-methylbenzaldehyde and phenylhydrazine, followed by cyclization using a suitable catalyst to form the indole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce various alcohols or amines.
Scientific Research Applications
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-1-propanone: This compound shares a similar phenyl and methyl group but lacks the indole ring.
1-(4-methylphenyl)-2-phenyl-1H-indole: Similar structure but without the tetrahydro modification.
4-methylacetophenone: Another related compound with a simpler structure.
Uniqueness
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its tetrahydroindole structure, which provides distinct chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-15-10-12-17(13-11-15)22-19-8-5-9-21(23)18(19)14-20(22)16-6-3-2-4-7-16/h2-4,6-7,10-14H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXIARCMJFGTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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